Methyl 2-hydroxydodecanoate
Overview
Description
Preparation Methods
Methyl 2-hydroxydodecanoate is typically synthesized by reacting 2-hydroxydodecanoic acid with methanol in the presence of an acid catalyst . The reaction conditions often involve heating the mixture to facilitate esterification. Industrial production methods may vary, but they generally follow similar principles of esterification, ensuring high purity and yield .
Chemical Reactions Analysis
Methyl 2-hydroxydodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid or base catalysts for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-hydroxydodecanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-hydroxydodecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, it can act as a substrate, undergoing transformations that are crucial for metabolic processes .
Comparison with Similar Compounds
Methyl 2-hydroxydodecanoate can be compared with other similar compounds, such as:
Methyl 2-hydroxydecanoate: A shorter chain analog with similar chemical properties but different physical characteristics.
Methyl 2-hydroxytetradecanoate: A longer chain analog with increased hydrophobicity and different solubility properties.
Methyl 2-hydroxyhexanoate: A compound with a shorter chain and different reactivity due to the shorter carbon chain.
This compound is unique due to its specific chain length and the presence of a hydroxyl group at the second carbon, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
methyl 2-hydroxydodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-11-12(14)13(15)16-2/h12,14H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEBEMJQYBPWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337597 | |
Record name | Methyl 2-hydroxydodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51067-85-7 | |
Record name | Methyl 2-hydroxydodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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